molecular formula C13H11N5O B8275007 7-Aminopyrido[4,3-d]pyrimidine 7w

7-Aminopyrido[4,3-d]pyrimidine 7w

Cat. No.: B8275007
M. Wt: 253.26 g/mol
InChI Key: UNRPCVUDZXTDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminopyrido[4,3-d]pyrimidine derivatives are a class of nitrogen-containing heterocyclic compounds characterized by a fused pyridine-pyrimidine core structure with an amino group at the 7-position. The pyrido[4,3-d]pyrimidine scaffold offers a rigid framework that facilitates interactions with biological targets, particularly in oncology. For example, 7-Aminopyrido[4,3-d]pyrimidine 7w and its analogues have been studied for their ability to inhibit EGFR tyrosine kinase, a critical target in cancer therapy . The amino group at the 7-position is pivotal for hydrogen bonding with kinase active sites, enhancing binding affinity and selectivity .

Properties

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

3-[(7-aminopyrido[4,3-d]pyrimidin-4-yl)amino]phenol

InChI

InChI=1S/C13H11N5O/c14-12-5-11-10(6-15-12)13(17-7-16-11)18-8-2-1-3-9(19)4-8/h1-7,19H,(H2,14,15)(H,16,17,18)

InChI Key

UNRPCVUDZXTDLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC=NC3=CC(=NC=C32)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Aminopyrido[4,3-d]pyrimidine 7w typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate is then further reacted with 4-amino-6-chloropyrimidine-5-carbaldehyde to yield 7-amino-4-chloropyrido[2,3-d]pyrimidine, which can be subsequently modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of automated equipment for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

7-Aminopyrido[4,3-d]pyrimidine 7w can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while reduction of a nitro group can produce an amino derivative.

Scientific Research Applications

Pharmacological Applications

7-Aminopyrido[4,3-d]pyrimidine 7w has been investigated for its potential as a therapeutic agent in several diseases:

  • Anticancer Activity : Compounds derived from the pyrido[4,3-d]pyrimidine scaffold have shown promising results as anticancer agents. For instance, derivatives have been identified that inhibit cell proliferation in various cancer cell lines. A notable example includes a derivative with an IC50 value of 6.9 μM against human colon cancer cells (SW620) .
  • Antiviral Properties : Recent studies have highlighted the antiviral potential of 7-aminopyrido[4,3-d]pyrimidines against flaviviruses such as Zika and dengue viruses. Specific analogs demonstrated significant inhibitory effects, suggesting their utility in developing antiviral therapies .
  • Tyrosine Kinase Inhibition : This compound class has been recognized for its ability to inhibit tyrosine kinases, which are crucial in various signaling pathways associated with cancer and other diseases. The structural modifications on the pyrido[4,3-d]pyrimidine scaffold have led to the identification of potent inhibitors with broad-spectrum activity .

The biological activities of 7-aminopyrido[4,3-d]pyrimidine derivatives can be summarized as follows:

Activity Type Description References
AnticancerInhibition of cancer cell proliferation
AntiviralEffective against Zika and dengue viruses
Tyrosine Kinase InhibitionBroadly active against various tyrosine kinases
AntitubercularPotential activity against Mycobacterium tuberculosis
AntimicrobialExhibits antibacterial and antifungal properties

Case Studies

Several case studies illustrate the effectiveness of 7-aminopyrido[4,3-d]pyrimidine derivatives:

  • Study on Anticancer Activity : A series of N-3-substituted derivatives were synthesized and evaluated for their antiproliferative effects on human colon cancer cells. The study revealed that specific substitutions significantly enhanced potency, with some compounds inducing apoptosis in a concentration-dependent manner .
  • Investigation of Antiviral Agents : Research focused on 4,7-disubstituted derivatives showed promising results as inhibitors of Zika virus replication. The study identified key structural features that contributed to antiviral activity, paving the way for further development of these compounds as therapeutic agents against flavivirus infections .
  • Exploration of Tyrosine Kinase Inhibitors : A comprehensive evaluation of various analogs indicated that modifications at specific positions on the pyrido[4,3-d]pyrimidine scaffold could yield highly selective tyrosine kinase inhibitors. This research underscores the potential for developing targeted therapies for cancers driven by aberrant kinase activity .

Mechanism of Action

The mechanism of action of 7-Aminopyrido[4,3-d]pyrimidine 7w involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in the phosphorylation of proteins, which is a key step in cell signaling pathways. By inhibiting these kinases, the compound can disrupt abnormal cell signaling, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Key Insights :

  • Amino vs. Fluoro Substitution: The 7-amino group in 7w facilitates hydrogen bonding with kinase active sites, whereas the 7-fluoro derivative () prioritizes metabolic stability and lipophilicity .
  • Ring System Variations : Pyrido[4,3-d]pyrimidines (e.g., 7w) exhibit distinct electronic properties compared to pyrrolo[2,3-d]pyrimidines (), with the latter showing reduced Abl kinase inhibition due to the absence of critical NH groups .

Table 2: Antiproliferative and Kinase Inhibitory Activities

Compound IC50 (SW620 cells) Kinase Inhibition (EGFR) SAR Insights
7-Aminopyrido[2,3-d]pyrimidine-6-carbonitrile (3k) 12.5 µM Not tested N-3 substitutions critical for potency
Optimized derivative (4a) 6.9 µM Not tested Two-carbon linker enhances activity
7-Aminopyrido[4,3-d]pyrimidine analogues (7w-like) N/A IC50 ~0.1–1 µM (EGFR) 7-NH₂ essential for kinase binding

Key Findings :

  • Antiproliferative Activity: Derivatives of 7-aminopyrido[2,3-d]pyrimidine (e.g., 3k, 4a) show moderate activity against SW620 colon cancer cells, with IC50 values in the micromolar range . In contrast, 7w-like compounds targeting EGFR exhibit nanomolar-level kinase inhibition, underscoring the importance of scaffold positioning ([4,3-d] vs. [2,3-d]) .
  • Apoptosis Induction : Compound 4a (a [2,3-d] analogue) induces concentration-dependent apoptosis in SW620 cells, suggesting shared mechanisms with 7w derivatives .

Electronic and Physicochemical Properties

Table 3: Computational and Experimental Properties

Compound HOMO-LUMO Gap (kcal/mol) LogP Dipole Moment (D)
Pyrazolo[4,3-d]pyrimidines 1.44 (narrow range) 1.2–2.5 3.10–8.42
7w Analogues Not reported ~0.87–1.2 Not reported

Key Insights :

  • HOMO-LUMO Gaps : Pyrazolo[4,3-d]pyrimidines exhibit narrow energy gaps (~1.44 kcal/mol), suggesting similar reactivities and stability under physiological conditions . This may extrapolate to 7w derivatives, though direct data is lacking.
  • Lipophilicity : The LogP of 7w analogues (e.g., 7-fluoropyrido[4,3-d]pyrimidine: 0.87) indicates moderate hydrophobicity, balancing membrane permeability and solubility .

Structure-Activity Relationship (SAR) Insights

  • Amino Group Necessity: The 7-NH₂ group in 7w is critical for kinase inhibition, as seen in EGFR studies . Its removal or replacement (e.g., with fluorine) reduces target engagement .
  • Substituent Positioning: N-3 substitutions in [2,3-d] derivatives improve antiproliferative activity (e.g., 4a vs.
  • Ring Fusion Impact : Pyrrolo[2,3-d]pyrimidines () lack the NH group required for Abl kinase inhibition, whereas 7w’s pyrido[4,3-d] system retains this feature, enabling broader kinase targeting .

Q & A

Q. Troubleshooting Approaches :

  • Low Yields : Increase catalyst loading (e.g., TsOH >0.5 equivalents) and extend reaction times for sterically hindered substrates .
  • Byproduct Mitigation : Optimize solvent systems (e.g., MeCN for better solubility) and employ silica gel chromatography for purification .
    Case Study :
  • In the synthesis of 9k, dibenzoylmethane (30% yield) was identified as a major byproduct. Reducing reaction temperature from 130°C to 110°C minimized decomposition .

What structural modifications enhance the pharmacokinetic properties of this compound?

Q. Advanced Design Strategies :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or methoxy) at the 2-position to improve solubility. Derivatives like 7-amino-2-(2-methoxyphenyl)-5-furyl show improved aqueous stability .
  • Metabolic Stability : Replace furyl groups with thienyl or pyridyl moieties to reduce oxidative metabolism. For example, 5-(2-thienyl) analogues exhibit longer half-lives in microsomal assays .

How do substituent variations at the 2- and 5-positions influence the biological activity of 7-Aminopyrido[4,3-d]pyrimidine derivatives?

Q. Structure-Activity Relationship (SAR) Analysis :

  • 2-Position : Aromatic groups (e.g., phenyl or benzyl) enhance kinase selectivity. 2-(2-Hydroxyphenyl) derivatives show dual EGFR/HER2 inhibition .
  • 5-Position : Electron-rich heterocycles (e.g., furyl or thienyl) improve potency. 5-(5-Methylfuryl) derivatives exhibit IC50 values 2–3× lower than unsubstituted analogues .
    Experimental Validation :
  • NMR and X-ray crystallography confirm that substituent bulkiness affects binding pocket accommodation .

What analytical techniques are critical for characterizing this compound and its analogues?

Q. Characterization Workflow :

Spectral Analysis :

  • 1H/13C NMR : Assign signals for amino protons (δ 6.5–7.5 ppm) and aromatic carbons (δ 110–160 ppm) .
  • IR : Confirm NH2 stretching vibrations at 3300–3500 cm⁻¹ .

Chromatography :

  • Use reverse-phase HPLC (C18 column, MeOH/H2O gradient) to assess purity (>95%) .

Mass Spectrometry :

  • ESI-MS (m/z): Molecular ion peaks (e.g., [M+H]+ at 339 for C19H22N4O2) validate synthesis .

How can computational tools aid in the design of novel 7-Aminopyrido[4,3-d]pyrimidine derivatives?

Q. Computational Methods :

  • Molecular Docking : Predict binding modes with EGFR (PDB: 1M17) using AutoDock Vina. Focus on interactions with Met793 and Thr854 .
  • QSAR Models : Train models using IC50 data and descriptors (e.g., LogP, polar surface area) to prioritize substituents .
    Case Study :
  • Virtual screening identified 7-amino-2-(4-fluorophenyl)-5-thienyl as a high-potential candidate, later validated with IC50 = 0.08 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.